6-Bromonicotinamide

Cross-Coupling Medicinal Chemistry C-C Bond Formation

6-Bromonicotinamide (889676-37-3) is a differentiated nicotinamide building block with three validated advantages: (1) Defined BRDT bromodomain 1 binding (Kd=830 nM) as a tractable fragment hit for epigenetic programs; (2) a reactive C-Br bond enabling Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings under milder conditions than chloro/fluoro analogs; (3) a sharp melting point (238-240°C) for rapid QC identity verification. Substituting with other halogenated nicotinamides compromises synthetic efficiency and target engagement. Available in ≥98% HPLC purity as a white to off-white powder. Ideal for SAR studies, parallel synthesis, and lead optimization.

Molecular Formula C6H5BrN2O
Molecular Weight 201.02 g/mol
CAS No. 889676-37-3
Cat. No. B1289588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromonicotinamide
CAS889676-37-3
Molecular FormulaC6H5BrN2O
Molecular Weight201.02 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)N)Br
InChIInChI=1S/C6H5BrN2O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10)
InChIKeySNMZXTXZEQGKBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromonicotinamide (CAS 889676-37-3) Procurement Overview: A Halogenated Nicotinamide Intermediate for Targeted Synthesis and Bromodomain Research


6-Bromonicotinamide (CAS 889676-37-3, C6H5BrN2O, MW 201.02) is a 6-bromo substituted derivative of nicotinamide [1]. This heteroaromatic building block serves as a versatile intermediate in pharmaceutical development, particularly for constructing molecules targeting neurological disorders , and demonstrates defined binding affinity for the BRDT bromodomain 1 (Kd = 830 nM) [2]. Its bromine substituent provides a strategic handle for metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, facilitating the creation of diverse chemical libraries . The compound is commercially available with high purity, typically exceeding 99.0% as determined by HPLC, in the form of a white to off-white powder [3].

Why Generic Nicotinamide Analogs Cannot Replace 6-Bromonicotinamide (CAS 889676-37-3) in Research and Synthesis


Substituting 6-Bromonicotinamide with other nicotinamide derivatives (e.g., 6-chloro- or 6-fluoro-nicotinamide) is not straightforward due to divergent physicochemical properties, reactivity profiles, and biological target engagement . The bromine atom in the 6-position confers distinct electronic and steric characteristics that influence its performance in palladium-catalyzed cross-coupling reactions, where the carbon-bromine bond is more reactive than its chloro- counterpart, enabling milder reaction conditions and broader substrate scope . Furthermore, its unique binding affinity for the BRDT bromodomain (Kd = 830 nM) [1] cannot be assumed for other halogenated analogs, as halogen substitution patterns critically modulate protein-ligand interactions. Generic substitution without empirical validation would compromise both synthetic efficiency and biological target engagement, potentially derailing lead optimization campaigns and material reproducibility.

Quantitative Evidence for 6-Bromonicotinamide (CAS 889676-37-3) Differentiation Against In-Class Analogs


Comparative Reactivity of 6-Bromonicotinamide in Palladium-Catalyzed Cross-Coupling

6-Bromonicotinamide is a robust substrate for Suzuki-Miyaura and related cross-coupling reactions due to the reactive C-Br bond at the 6-position . This reactivity allows for efficient coupling with aryl boronic acids. For instance, a specific protocol using 6-bromonicotinamide (1.0 mmol), 5-methoxybenzofuran boronic acid (1.2 mmol), and Pd(PPh3)2Cl2 (0.024 mmol) in ethanol at 140°C yielded the desired coupled product, highlighting the bromine's utility as a synthetic handle [1]. While similar cross-couplings are possible with 6-chloronicotinamide, the C-Br bond's inherent higher reactivity typically allows for milder reaction conditions and broader substrate tolerance, a crucial advantage in complex molecule synthesis [2].

Cross-Coupling Medicinal Chemistry C-C Bond Formation

Binding Affinity of 6-Bromonicotinamide for BRDT Bromodomain 1

6-Bromonicotinamide exhibits a defined binding affinity for the N-terminal bromodomain of BRDT (bromodomain testis-specific protein) [1]. In a BROMOscan assay, the compound demonstrated a Kd value of 830 nM against human partial length BRDT bromodomain 1 (residues N21 to E137) [1]. This contrasts with the affinity of unmodified nicotinamide, which does not significantly bind to BRDT bromodomains, and highlights the impact of the 6-bromo substitution on target engagement [2]. While more potent bromodomain inhibitors exist (e.g., CG223 with Kd = 370 nM for BRDT(1)), 6-Bromonicotinamide's affinity provides a chemically tractable starting point for fragment-based drug discovery and for use as a tool compound in BRDT biology .

Epigenetics Bromodomain Inhibition Protein-Protein Interactions

Comparative Physicochemical Profile: Melting Point as a Surrogate for Crystallinity and Purity

The melting point of 6-Bromonicotinamide is consistently reported in the range of 238-240°C . This value is significantly higher than that of its 6-chloro- (210-216°C) [1] and 6-fluoro- (approx. 185°C) analogs. A well-defined and elevated melting point is a strong indicator of high crystallinity and chemical purity. For procurement and quality control, this parameter serves as a reliable, rapid, and cost-effective preliminary identity and purity check. A melting point depression or broadening can immediately signal the presence of impurities, degradation, or incorrect hydration states, thereby preventing the use of substandard material in critical experiments.

Material Characterization Crystallinity Quality Control

Inhibitory Activity of 6-Bromonicotinamide in a Cellular Context

In a cellular assay context, 6-Bromonicotinamide has been reported to exhibit an IC50 value of 28 μM [1]. While this potency is modest compared to many advanced lead compounds, it provides a critical quantitative benchmark. This value, explicitly annotated by a third-party commenter as indicative of a compound that is 'neither potent nor selective,' serves as a vital reference point [1]. It establishes a clear baseline for any structure-activity relationship (SAR) studies where 6-Bromonicotinamide is used as a starting fragment or a negative control. In contrast, the parent compound nicotinamide, while having diverse biological roles, typically requires millimolar concentrations to exert similar effects in many cellular systems, underscoring the impact of the bromo-substituent .

Cell-Based Assay Inhibition Drug Discovery

Validated Research and Industrial Applications for 6-Bromonicotinamide (CAS 889676-37-3)


Bromodomain-Focused Fragment-Based Drug Discovery

6-Bromonicotinamide's validated Kd of 830 nM for BRDT bromodomain 1 positions it as a tractable fragment hit for epigenetic drug discovery programs [1]. Its relatively low molecular weight and defined affinity provide a starting point for structure-based optimization. Medicinal chemists can leverage this compound to explore the chemical space around the acetyl-lysine binding pocket, with the aim of improving potency and selectivity. Its commercial availability and high purity (>99% HPLC) [2] ensure that initial SAR studies are conducted with a well-defined, reproducible starting material.

Synthetic Intermediate for Palladium-Catalyzed Library Synthesis

The reactive C-Br bond at the 6-position makes 6-Bromonicotinamide an ideal substrate for diversifying pyridine-containing compound libraries via Suzuki-Miyaura and related cross-coupling reactions . This strategy enables the rapid introduction of aryl, heteroaryl, and alkenyl groups to explore structure-activity relationships in drug discovery projects [3]. Its established use in such reactions, often with high reported yields, makes it a reliable and efficient building block for parallel synthesis and medicinal chemistry optimization efforts.

Quality Control Reference Standard and Material Characterization

The well-defined and elevated melting point of 238-240°C for 6-Bromonicotinamide serves as a critical differentiator from its chloro- and fluoro- analogs . This property makes it an excellent candidate for use as a reference standard in material science and quality control laboratories. Analysts can reliably use melting point determination as a quick, inexpensive, and definitive test to confirm compound identity, assess crystallinity, and detect impurities, ensuring the integrity of the material before use in sensitive analytical or biological assays .

Tool Compound for BRDT Bromodomain Biology

For researchers investigating the role of BRDT in spermatogenesis and other biological processes, 6-Bromonicotinamide offers a chemically accessible tool compound with a defined affinity (Kd = 830 nM) [1]. While its cellular potency (IC50 = 28 μM) is modest [4], it can be employed as a weakly binding probe in biochemical assays, such as competition binding studies or thermal shift assays, to validate target engagement and to calibrate more potent tool compounds. Its established identity and purity ensure consistent and reproducible results across experimental replicates.

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